N-[(5-methoxy-1H-indol-1-yl)acetyl]glycylglycine
Description
N-[(5-methoxy-1H-indol-1-yl)acetyl]glycylglycine is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Properties
Molecular Formula |
C15H17N3O5 |
|---|---|
Molecular Weight |
319.31 g/mol |
IUPAC Name |
2-[[2-[[2-(5-methoxyindol-1-yl)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H17N3O5/c1-23-11-2-3-12-10(6-11)4-5-18(12)9-14(20)16-7-13(19)17-8-15(21)22/h2-6H,7-9H2,1H3,(H,16,20)(H,17,19)(H,21,22) |
InChI Key |
BFVLLOJQDMYEPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methoxy-1H-indol-1-yl)acetyl]glycylglycine typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the indole nitrogen using methyl iodide in the presence of a base.
Acetylation: The acetyl group is introduced by reacting the methoxyindole with acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(5-methoxy-1H-indol-1-yl)acetyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[(5-methoxy-1H-indol-1-yl)acetyl]glycylglycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-methoxy-1H-indol-1-yl)acetyl]glycylglycine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[(5-methoxy-1H-indol-1-yl)acetyl]glycylglycine is unique due to its specific structure, which combines the indole moiety with a dipeptide chain. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds .
Biological Activity
N-[(5-methoxy-1H-indol-1-yl)acetyl]glycylglycine, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on anticancer properties, antimicrobial effects, and potential mechanisms of action.
- Molecular Formula : C₁₅H₁₇N₃O₅
- Molecular Weight : 319.31 g/mol
- CAS Number : 1144479-09-3
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. The compound is believed to inhibit tubulin polymerization, which can lead to cell cycle arrest and apoptosis in cancer cells.
Case Studies
- Cytotoxicity Assays : In vitro assays using various human cancer cell lines (e.g., HCT-116, MCF-7, HepG2) demonstrated that derivatives of indole, including this compound, exhibited significant cytotoxic effects. For instance, compounds derived from indole structures showed IC₅₀ values ranging from 6.1 μM to 54.2 μM against HepG2 and MCF-7 cells, indicating promising anticancer activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Compounds with indole moieties have shown effectiveness against various Gram-positive and Gram-negative bacteria.
Research Findings
A study evaluating similar indole derivatives reported that compounds exhibited minimal inhibitory concentrations (MIC) significantly lower than traditional antibiotics like ampicillin and streptomycin against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
Anticancer Mechanism :
- Tubulin Inhibition : The compound may disrupt microtubule formation, leading to apoptosis in cancer cells.
Antimicrobial Mechanism :
- Cell Membrane Disruption : Indole derivatives may integrate into bacterial membranes, altering permeability and leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
